1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a urea moiety, and a tetrahydroquinoline structure
Properties
Molecular Formula |
C18H23N5O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C18H23N5O2S2/c1-18(2,3)20-15(25)19-16-21-22-17(27-16)26-11-14(24)23-10-6-8-12-7-4-5-9-13(12)23/h4-5,7,9H,6,8,10-11H2,1-3H3,(H2,19,20,21,25) |
InChI Key |
VOHQBMRRLOTPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Tetrahydroquinoline Moiety: This step involves the alkylation of the thiadiazole ring with a suitable tetrahydroquinoline derivative.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Medicine
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Anticancer Properties: Potential use in cancer therapy due to its ability to interfere with cellular processes.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific proteins or enzymes, altering their function.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Tetrahydroquinoline Derivatives: Compounds featuring the tetrahydroquinoline structure.
Urea Derivatives: Compounds with urea moieties.
Uniqueness
Structural Complexity: The combination of functional groups in this compound is unique, providing distinct chemical and biological properties.
Versatility: Its ability to participate in various chemical reactions makes it a valuable compound in multiple fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
